molecular formula C21H22N6O B10932004 1-benzyl-N-(1-ethyl-1H-pyrazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(1-ethyl-1H-pyrazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932004
M. Wt: 374.4 g/mol
InChI Key: JXKLXEFIUXVAAK-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

1-benzyl-N-(1-ethylpyrazol-3-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-4-26-11-10-18(25-26)23-21(28)17-12-14(2)22-20-19(17)15(3)24-27(20)13-16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3,(H,23,25,28)

InChI Key

JXKLXEFIUXVAAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C

Origin of Product

United States

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